alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol
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Overview
Description
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 acts as a competitive antagonist at the benzodiazepine site of the GABA receptor. This means that it binds to the same site as benzodiazepines, such as diazepam, but does not activate the receptor in the same way. By blocking the effects of GABA on the receptor, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 can modulate neuronal activity and alter various physiological processes.
Biochemical And Physiological Effects
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been shown to have a number of biochemical and physiological effects. In animal studies, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been shown to modulate anxiety-like behavior, alter memory consolidation, and affect seizure activity. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has also been shown to have potential therapeutic applications in the treatment of alcohol withdrawal syndrome.
Advantages And Limitations For Lab Experiments
One of the primary advantages of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is its selectivity for the benzodiazepine site of the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological processes. However, one of the limitations of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513. One area of interest is the potential therapeutic applications of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is the development of new compounds that are structurally similar to alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513, but with improved pharmacological properties. Finally, there is also interest in using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 as a tool for studying the role of the GABA receptor in various physiological and pathological processes.
Synthesis Methods
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-nitroimidazole with formaldehyde to produce 2-nitro-1-(hydroxymethyl)imidazole. This compound is then reacted with 2-methyl-7-azabicyclo[4.1.0]hept-5-ene to produce alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513.
Scientific Research Applications
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been extensively studied for its potential applications in scientific research. One of the primary uses of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is in the study of the gamma-aminobutyric acid (GABA) receptor. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is a selective antagonist of the GABA receptor, which means that it can block the effects of GABA on the receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological processes.
properties
CAS RN |
120277-94-3 |
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Product Name |
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol |
Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(2-methyl-7-azabicyclo[4.1.0]heptan-7-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H20N4O3/c1-9-3-2-4-11-12(9)16(11)8-10(18)7-15-6-5-14-13(15)17(19)20/h5-6,9-12,18H,2-4,7-8H2,1H3 |
InChI Key |
ONCXOYCOJOXWTN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Canonical SMILES |
CC1CCCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Origin of Product |
United States |
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